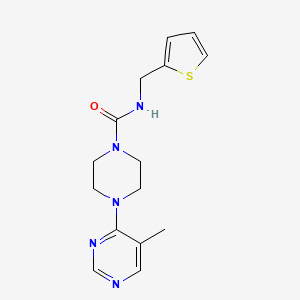

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

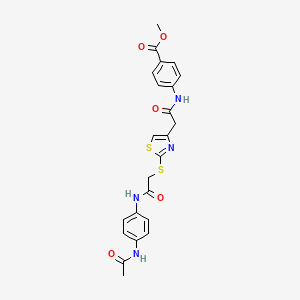

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using spectroscopic methods such as NMR, IR, and mass spectrometry.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step is characterized by a reaction mechanism that describes the exact sequence of bond making and bond breaking processes.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups and structure.Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can provide insights into the compound’s purity and suitability for use in various applications.Scientific Research Applications

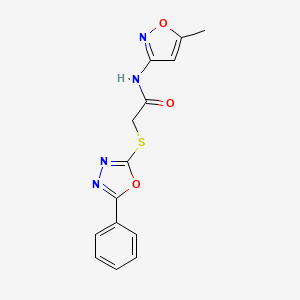

Synthesis and Biological Evaluation

Synthetic Pathways and Derivatives

Research has demonstrated the synthesis of novel compounds derived from pyrimidine, which are evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Compounds incorporating elements of the specified chemical structure have been synthesized through various chemical reactions, highlighting the compound's versatility as a precursor for developing new pharmaceutical agents with potential therapeutic applications (Abu‐Hashem et al., 2020; Reddy et al., 2013).

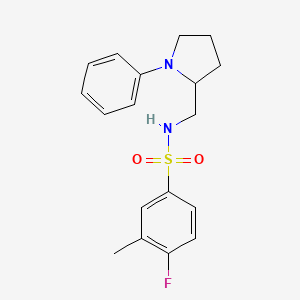

Pharmacological Properties

The exploration of piperazine derivatives, which share a core structural motif with the queried compound, has yielded insights into their binding affinity and inhibitory activities against various biological targets. These studies are foundational for drug discovery efforts, particularly in identifying compounds with anti-proliferative, antiemetic, and enzyme inhibition properties, which could be leveraged for therapeutic purposes (Parveen et al., 2017; Mattioda et al., 1975).

Chemical Interactions and Mechanisms

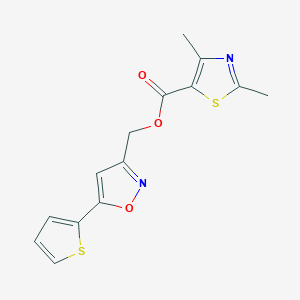

Molecular Docking and SAR

Studies on derivatives sharing the piperazine and pyrimidine moieties have involved molecular docking and structure-activity relationship (SAR) analyses. These research efforts aim to elucidate the molecular interactions between the compounds and their biological targets, providing insights into the design of more potent and selective agents. Such investigations are critical for understanding the chemical basis of drug action and for the rational design of new therapeutics (Tang et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also involve the development of new synthesis methods or the discovery of new reactions involving the compound.

Please note that this is a general approach and the specific details would depend on the particular compound and the available resources. It’s always recommended to consult with a qualified chemist or researcher when dealing with unknown compounds.

properties

IUPAC Name |

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-12-9-16-11-18-14(12)19-4-6-20(7-5-19)15(21)17-10-13-3-2-8-22-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJMIKFZSNNWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)